molecular formula C6H11NO3 B12885077 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

Cat. No.: B12885077
M. Wt: 145.16 g/mol
InChI Key: CBFQQQJUOJGQSH-QBQQJPCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two hydroxyl groups and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with an acylating agent can lead to the formation of the desired pyrrolidine derivative. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl groups and the ethanone moiety play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl groups and an ethanone moiety on a pyrrolidine ring provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-[(3R,4R)-3,4-dihydroxypyrrolidin-2-yl]ethanone

InChI

InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5?,6+/m1/s1

InChI Key

CBFQQQJUOJGQSH-QBQQJPCDSA-N

Isomeric SMILES

CC(=O)C1[C@H]([C@@H](CN1)O)O

Canonical SMILES

CC(=O)C1C(C(CN1)O)O

Origin of Product

United States

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